![molecular formula C19H21ClN4O B2611131 (2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride CAS No. 2171290-70-1](/img/structure/B2611131.png)

(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

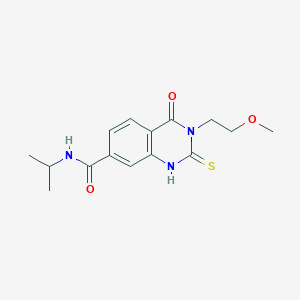

The molecular structure of benzimidazole derivatives can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for “(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride” is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse, depending on the functional groups present in the molecule . The specific chemical reactions involving “this compound” are not available in the literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study by Srinivasulu et al. (2005) explored the synthesis of Cinitapride related benzimidazole derivatives, which share structural similarities with "(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide; hydrochloride". These compounds were evaluated for their anti-ulcerative activity, suggesting a potential application in treating gastrointestinal disorders. The benzimidazole moiety, a common feature in proton pump inhibitors like Omeprazole and Pantoprazole, was incorporated into the Cinitapride skeleton, hinting at its utility in enhancing anti-ulcerative properties (Srinivasulu et al., 2005).

Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogs of 1192U90, including benzimidazole derivatives, and evaluated them as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and their ability to antagonize apomorphine-induced responses in mice. The study indicates the relevance of such compounds in the development of antipsychotic medications, providing insights into the therapeutic applications of benzimidazole derivatives in mental health disorders (Norman et al., 1996).

Anti-Acetylcholinesterase Activity

A research conducted by Sugimoto et al. (1990) focused on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those structurally related to "(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide; hydrochloride". These compounds were evaluated for their anti-acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The study found that substituting the benzamide with bulky moieties significantly increased the compounds' activity, pointing to their potential as antidementia agents (Sugimoto et al., 1990).

Antimicrobial Activity

Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to benzimidazole and piperidine, and studied their antimicrobial activities. These compounds showed variable and modest activity against investigated bacteria and fungi strains, suggesting their potential application in developing new antimicrobial agents (Patel & Agravat, 2007).

Cannabinoid Receptor Interactions

Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent antagonist for the CB1 cannabinoid receptor, which shares structural features with the compound . The study provides insights into the binding interactions of such compounds with cannabinoid receptors, which could be useful in designing drugs to treat conditions like obesity, addiction, and certain psychiatric disorders (Shim et al., 2002).

Mecanismo De Acción

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities . The specific mechanism of action for “(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride” is not available in the literature.

Propiedades

IUPAC Name |

(2R)-N-[4-(1H-benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c24-19(17-7-3-4-12-20-17)21-14-10-8-13(9-11-14)18-22-15-5-1-2-6-16(15)23-18;/h1-2,5-6,8-11,17,20H,3-4,7,12H2,(H,21,24)(H,22,23);1H/t17-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQLLZWSZAKNS-UNTBIKODSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)